molecular formula C10H8N2 B13012277 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638767-94-8

3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13012277
CAS No.: 1638767-94-8
M. Wt: 156.18 g/mol
InChI Key: WZOCBDDYBTWOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for drug development, particularly in targeting specific enzymes and receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This process is often facilitated by base-mediated reactions, followed by substitution reactions to introduce the ethynyl and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to the ATP-binding site of FGFRs, the compound prevents the activation of downstream signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine stands out due to its specific ethynyl and methyl substitutions, which enhance its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and exploring new chemical spaces.

Properties

CAS No.

1638767-94-8

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethynyl-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H8N2/c1-3-8-7-12(2)10-9(8)5-4-6-11-10/h1,4-7H,2H3

InChI Key

WZOCBDDYBTWOGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.